molecular formula C15H15NO B3054349 (4-Isopropylphenyl)(pyridin-4-yl)methanone CAS No. 59776-91-9

(4-Isopropylphenyl)(pyridin-4-yl)methanone

Cat. No.: B3054349
CAS No.: 59776-91-9
M. Wt: 225.28 g/mol
InChI Key: UXVREIOQIBVKSM-UHFFFAOYSA-N
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Description

(4-Isopropylphenyl)(pyridin-4-yl)methanone is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol. This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research. Its unique structure, which combines an isopropylphenyl group with a pyridinyl group, offers a range of possibilities for scientific exploration and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylphenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-isopropylbenzaldehyde with 4-pyridylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to oxidation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylphenyl)(pyridin-4-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-Isopropylphenyl)(pyridin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Isopropylphenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-4-yl)methanone: Similar in structure but with a fluorine atom instead of an isopropyl group.

    (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains an aminopyrimidine group instead of an isopropylphenyl group.

    Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.

Uniqueness

The uniqueness of (4-Isopropylphenyl)(pyridin-4-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isopropylphenyl group provides steric hindrance and hydrophobic interactions, while the pyridinyl group offers potential for hydrogen bonding and coordination with metal ions .

Properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVREIOQIBVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482756
Record name Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-91-9
Record name Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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